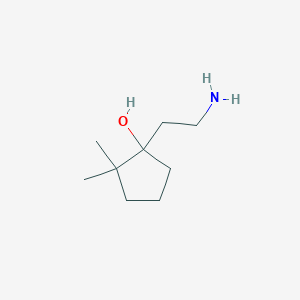
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and an aminoethyl group
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL exerts its effects involves interactions with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group may also play a role in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL can be compared with similar compounds such as:
- 1-(2-Aminoethyl)-3-methylcyclopentan-1-OL
- 1-(2-Aminoethyl)-2-methylcyclopentan-1-OL These compounds share structural similarities but differ in the position and nature of substituents on the cyclopentane ring. The unique combination of the aminoethyl and hydroxyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(2-aminoethyl)-2,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)4-3-5-9(8,11)6-7-10/h11H,3-7,10H2,1-2H3 |
InChI Key |
DQFFPZKMIBWOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(CCN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


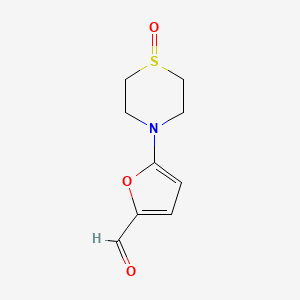

![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
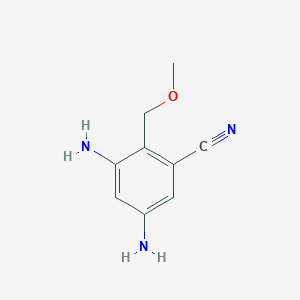
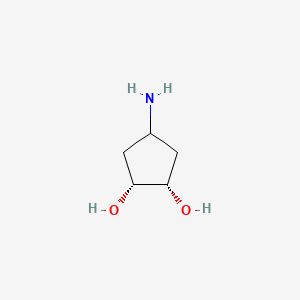

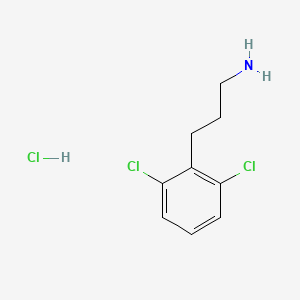

![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)

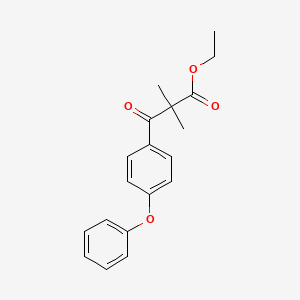
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)

